4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C20H13FO3S and a molecular weight of 352.39 g/mol . This compound is known for its unique structural features, which include a fluorophenyl group, a thiophene ring, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, thiophene-2-carboxylic acid, and appropriate coupling reagents.
Reaction Conditions: The key steps involve the formation of the enone intermediate through a condensation reaction, followed by esterification to introduce the thiophene-2-carboxylate group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can be compared with other similar compounds:
Properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3S/c21-16-8-3-14(4-9-16)5-12-18(22)15-6-10-17(11-7-15)24-20(23)19-2-1-13-25-19/h1-13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIOYQKGDGYFBQ-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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